
1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound is known to act as a selective α2-adrenoceptor antagonist, which means it binds to and inhibits the activity of α2-adrenergic receptors. This interaction can modulate various physiological processes, including neurotransmitter release and vascular tone .
Vergleich Mit ähnlichen Verbindungen
1-(2-Pyridinyl)piperazine: Another piperazine derivative known for its α2-adrenoceptor antagonist activity.
1-(3-Fluoro-2-pyridinyl)piperazine: A derivative with similar receptor binding properties.
Uniqueness: 1-(3-(Methylsulfonyl)pyridin-2-yl)piperazine is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific pharmacological profile.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactivity, and potential applications in research and industry make it a valuable subject of study. Further research into its properties and applications could lead to new discoveries and advancements in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C10H15N3O2S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
1-(3-methylsulfonylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C10H15N3O2S/c1-16(14,15)9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 |
InChI-Schlüssel |
BXYGVNPRRWRACQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


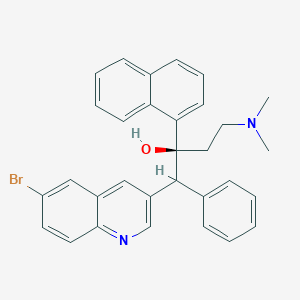
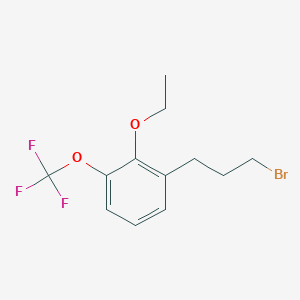
![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
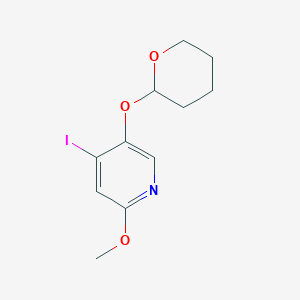
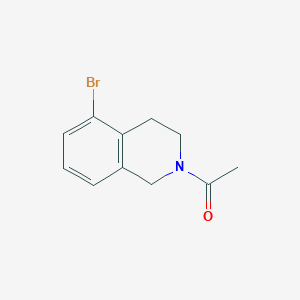
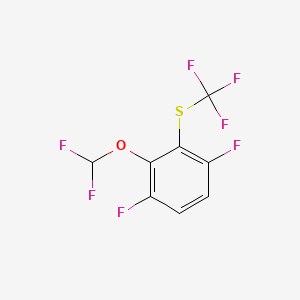
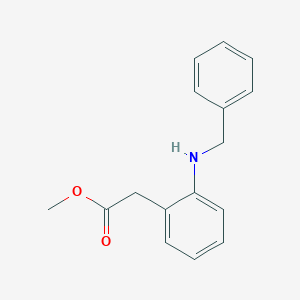

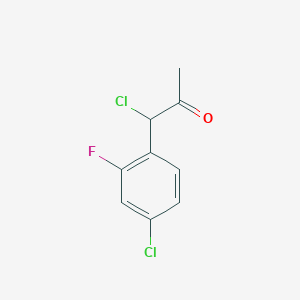
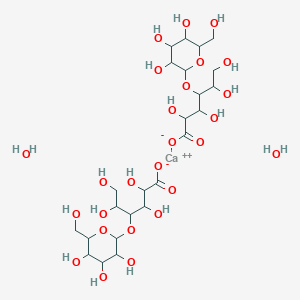

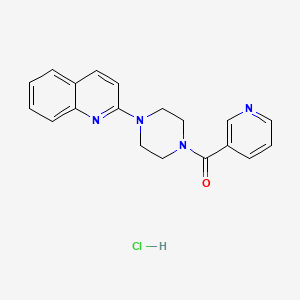
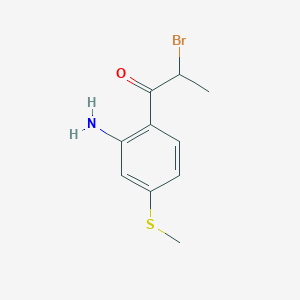
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
